REACTION_CXSMILES
|
N[C@H](C(O)=O)CC1C=CC(O)=CC=1.O=C([C@H:17]([CH2:19][C:20]1[CH:27]=[C:25]([OH:26])[C:23]([OH:24])=[CH:22][CH:21]=1)[NH2:18])O.C1C2C(=CC(C(C=2)=O)=O)NC1C(O)=O.C1C(O)=C2NC(C(O)=O)=C(C3SC4=CC(CC(N)C(O)=O)=CC(=O)C4=NC=3)SC2=CC=1CC(N)C(O)=O.CC1C(=O)C(=O)C2C3C4C(=C(C)C(C(C=4C4=CNC=1C=24)=O)=O)NC=3>>[OH:26][C:25]1[CH:27]=[C:20]2[C:21](=[CH:22][C:23]=1[OH:24])[NH:18][CH:17]=[CH:19]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(O)[C@@H](N)CC1=CC=C(O)C(O)=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O
|
Name
|
eumelanins
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C=C2C(=C1O)NC(=C(S2)C3=CN=C4C(=CC(=CC4=O)CC(C(=O)O)N)S3)C(=O)O)CC(C(=O)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C2C3=C(C4=CNC5=C(C(=O)C(=O)C(=C45)C3=CN2)C)C(=O)C1=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing melanocytes
|
Type
|
CUSTOM
|
Details
|
Once formed
|
Type
|
CUSTOM
|
Details
|
Melanins provide black
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C=CNC2=CC1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |